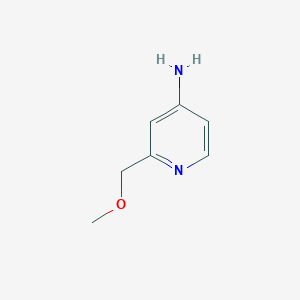

2-(Methoxymethyl)pyridin-4-amine

Description

BenchChem offers high-quality 2-(Methoxymethyl)pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethyl)pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-(methoxymethyl)pyridin-4-amine |

InChI |

InChI=1S/C7H10N2O/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3,(H2,8,9) |

InChI Key |

KRNRQQWIGJZZAE-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC=CC(=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Core Physicochemical & Spectroscopic Profile

An In-Depth Technical Guide to 2-(Methoxymethyl)pyridin-4-amine CAS Number: 1538416-23-7

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of 2-(Methoxymethyl)pyridin-4-amine, a substituted aminopyridine derivative of increasing interest in synthetic and medicinal chemistry. As a key building block, its unique structural features—combining the versatile pyridine core with a methoxymethyl substituent—offer significant potential for the development of novel molecules in drug discovery and materials science. This guide synthesizes available data on its properties, proposes a logical synthetic pathway, discusses its potential applications, and outlines essential safety protocols, grounded in established chemical principles and authoritative sources.

2-(Methoxymethyl)pyridin-4-amine is a distinct chemical entity whose utility is defined by its physical and chemical characteristics. The aminopyridine scaffold is a well-established pharmacophore, and the addition of a methoxymethyl group at the 2-position can significantly influence solubility, metabolic stability, and target engagement.[1]

Key Properties

A summary of the compound's essential data is presented below. Purity levels are typically reported at ≥97%, though this should be verified by analytical testing for any specific batch.[2]

| Property | Value | Source(s) |

| CAS Number | 1538416-23-7 | [2][3] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| IUPAC Name | 2-(methoxymethyl)pyridin-4-amine | [2] |

| SMILES | COCC1=NC=CC(N)=C1 | [2] |

| Appearance | Reported as a solid (specific color may vary) | [4] |

| Purity | ≥97% | [2] |

| Storage | Store at 0-8 °C for long-term stability | [2][4] |

Spectroscopic Characterization (Anticipated)

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic signatures. Researchers should perform their own analytical characterization for verification.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, typically in the δ 6.0-8.0 ppm range, with coupling patterns dictated by their relative positions. The methoxy group (-OCH₃) should present as a sharp singlet around δ 3.3-3.5 ppm. The methylene protons (-CH₂-) adjacent to the oxygen and the pyridine ring would likely appear as a singlet around δ 4.3-4.5 ppm. The amine protons (-NH₂) will present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display seven distinct signals. The pyridine ring carbons would appear in the aromatic region (δ 110-160 ppm). The methoxy carbon is expected around δ 55-60 ppm, and the methylene carbon around δ 70-75 ppm.

-

Mass Spectrometry (MS): The nominal mass would correspond to the molecular weight of 138. The fragmentation pattern would likely involve the loss of the methoxymethyl group or cleavage of the pyridine ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, 2850-3100 cm⁻¹), C=N and C=C stretching from the pyridine ring (1500-1600 cm⁻¹), and a prominent C-O-C stretching band from the ether linkage (1050-1150 cm⁻¹).[5]

Proposed Synthesis & Mechanistic Rationale

The causality for this multi-step synthesis is rooted in the strategic manipulation of functional groups. A commercially available, appropriately substituted pyridine is chosen as the starting point. The sequence of reactions is designed to install the required methoxymethyl and amine functionalities while avoiding unwanted side reactions, such as self-coupling or reaction at incorrect positions.

Caption: Proposed synthetic workflow for 2-(Methoxymethyl)pyridin-4-amine.

Detailed Experimental Protocol (Proposed)

This protocol outlines a plausible synthesis based on the second, more direct route shown in the diagram. It is a conceptual workflow that requires laboratory optimization.

Objective: To synthesize 2-(Methoxymethyl)pyridin-4-amine from 4-Amino-2-methylpyridine.

Step 1: N-Oxidation of 4-Amino-2-methylpyridine

-

Dissolve 4-Amino-2-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The addition of an oxidizing agent is a standard method to form N-oxides of pyridines.[6]

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield 4-Amino-2-methylpyridine N-oxide.

Step 2: Boekelheide Rearrangement to form 4-Acetamido-2-acetoxymethylpyridine

-

Suspend the crude 4-Amino-2-methylpyridine N-oxide (1.0 eq) in acetic anhydride (5-10 eq).

-

Heat the mixture to reflux (approx. 140 °C) for 2-4 hours. This rearrangement is a classic method for functionalizing the methyl group at the 2-position of a pyridine N-oxide. The amine is simultaneously acetylated for protection.

-

Cool the reaction and carefully pour it onto ice water to quench the excess acetic anhydride.

-

Neutralize with a solid base (e.g., sodium carbonate) and extract the product with ethyl acetate.

-

Dry the organic phase and concentrate to yield the di-acetylated intermediate.

Step 3: Hydrolysis and Etherification

-

Dissolve the crude intermediate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of a strong base like sodium hydroxide (3-4 eq) and heat to reflux for 4-6 hours to hydrolyze both the acetamide and the acetate ester.

-

Cool the reaction mixture and concentrate to remove methanol. Extract the resulting aqueous solution to obtain 4-amino-2-(hydroxymethyl)pyridine.

-

Thoroughly dry the intermediate alcohol. Dissolve it in anhydrous THF and cool to 0 °C.

-

Add sodium hydride (NaH) (1.2 eq) portion-wise to form the alkoxide. This strong base is necessary to deprotonate the alcohol for the subsequent etherification.

-

Add methyl iodide (MeI) (1.2 eq) and allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction with water, extract with ethyl acetate, dry the organic layer, and purify by column chromatography to yield the final product, 2-(Methoxymethyl)pyridin-4-amine.

Applications in Drug Discovery & Rationale

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in over 40 marketed drugs.[7] Its value stems from the pyridine ring's ability to engage in hydrogen bonding, its aromatic nature for π-stacking interactions, and its basic nitrogen atom which can improve aqueous solubility and serve as a handle for salt formation.[1]

The specific structure of 2-(Methoxymethyl)pyridin-4-amine suggests its utility as a building block for creating targeted therapeutics. The primary amine at the 4-position is an excellent nucleophile, ideal for forming amide bonds, ureas, or participating in reductive amination reactions to link the scaffold to other molecular fragments.[8] The methoxymethyl group at the 2-position provides a steric and electronic modification that can fine-tune a molecule's binding affinity, selectivity, and pharmacokinetic properties.

Caption: Relationship between structure, properties, and applications.

Safety, Handling, and Storage

As a substituted aminopyridine, 2-(Methoxymethyl)pyridin-4-amine should be handled with care, assuming it possesses hazards similar to related compounds. The GHS hazard statements for this class of compounds typically include warnings for irritation and acute toxicity.[2][9]

| Hazard Category | Precautionary Measures & Protocols |

| Health Hazards | GHS Pictogram: GHS07 (Exclamation Mark) .[2] Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2] |

| Handling | Use only in a well-ventilated area, preferably under a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[12][13] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14] If dust is generated, respiratory protection may be required.[12] |

| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[11] IF ON SKIN: Wash with plenty of soap and water.[13] IF SWALLOWED: Rinse mouth. Immediately call a POISON CENTER or doctor.[12] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is 0-8 °C.[2][4] May be air or moisture sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.[10] |

Disclaimer: This safety information is based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

2-Methoxypyridin-4-amine. PubChem, National Center for Biotechnology Information.[Link]

-

Synthesis of 2-methyl-4- amino pyridine-N-oxide. PrepChem.com.[Link]

-

2-(Methoxymethyl)pyridine. PubChem, National Center for Biotechnology Information.[Link]

-

2-Methylpyrimidin-4-amine. PubChem, National Center for Biotechnology Information.[Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC, National Center for Biotechnology Information.[Link]

- Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate.[Link]

-

Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers.[Link]

- Synthesis and purification method of 2-amino-4-methylpyridine.

-

Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines. ResearchGate.[Link]

-

Discovery of 2-Chloro- N -(4-methoxyphenyl)- N -methylquinazolin-4-amine as a Potent Inducer of Apoptosis with High In Vivo Activity. ResearchGate.[Link]

-

Spectroscopic Investigations of 2-Aminopyridine. TSI Journals.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(methoxymethyl)pyridin-4-amine 97% | CAS: 1538416-23-7 | AChemBlock [achemblock.com]

- 3. 1538416-23-7|2-(Methoxymethyl)pyridin-4-amine|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tsijournals.com [tsijournals.com]

- 6. prepchem.com [prepchem.com]

- 7. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methoxypyridin-4-amine | C6H8N2O | CID 280891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. tcichemicals.com [tcichemicals.com]

2-(Methoxymethyl)pyridin-4-amine chemical properties and reactivity

An In-depth Technical Guide to 2-(Methoxymethyl)pyridin-4-amine: Properties, Reactivity, and Applications for the Research Scientist

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a "privileged" structure, a core component in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone for drug design.[1][3] Within this class, substituted 4-aminopyridines are of particular interest due to their synthetic versatility and biological relevance. This guide provides a detailed technical overview of 2-(Methoxymethyl)pyridin-4-amine , a valuable building block for researchers, scientists, and drug development professionals. We will explore its fundamental chemical properties, reactivity profile, plausible synthetic routes, and its potential in the synthesis of complex molecular architectures.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is the first step toward its effective utilization in synthesis. The data for 2-(Methoxymethyl)pyridin-4-amine is summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(methoxymethyl)pyridin-4-amine | [4] |

| CAS Number | 1538416-23-7 | [4][5] |

| Molecular Formula | C₇H₁₀N₂O | [4] |

| Molecular Weight | 138.17 g/mol | [4] |

| Appearance | Typically a solid at room temperature | [6] |

| Purity | Commercially available up to 97% | [4] |

| SMILES | COCC1=NC=CC(N)=C1 | [4] |

| InChI | InChI=1S/C7H10N2O/c1-10-5-7-8-4-2-6(9)3-7/h2-4H,5,9H2,1H3 | Inferred from structure |

| InChIKey | Not readily available |

Spectroscopic Characterization (Anticipated):

While specific spectral data is not widely published, the structure of 2-(Methoxymethyl)pyridin-4-amine allows for the prediction of key spectroscopic signatures:

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 6.0-8.5 ppm). The singlets for the methoxy (-OCH₃) and methylene (-CH₂-) protons would be expected in the upfield region (δ 3.0-4.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, with the pyridine ring carbons appearing in the downfield region (>100 ppm) and the aliphatic methoxymethyl carbons appearing upfield.

-

Mass Spectrometry (MS): The nominal mass would be 138, with the molecular ion peak [M]+ at m/z = 138 and a protonated species [M+H]+ at m/z = 139 in ESI+.

Synthesis Strategy: A Plausible Approach

A direct, published synthesis for 2-(Methoxymethyl)pyridin-4-amine is not readily found in the provided search results. However, a logical and robust synthetic route can be designed based on established pyridine chemistry. A common strategy involves the construction of the substituted pyridine ring followed by functional group interconversion.

A plausible pathway could start from a commercially available, appropriately substituted pyridine, such as 2-chloro-4-nitropyridine, and proceed through nucleophilic aromatic substitution (SNAr) and reduction steps.

Caption: Plausible synthetic workflow for 2-(Methoxymethyl)pyridin-4-amine.

Experimental Protocol: A Representative Synthesis

The following protocol is a hypothetical, yet chemically sound, procedure designed to illustrate the practical synthesis. It is imperative that any new synthesis be first performed on a small scale with appropriate safety precautions.

Step 1: Nucleophilic Aromatic Substitution (SNAr) to install the methoxymethyl group

-

Causality: The nitro group at the 4-position is strongly electron-withdrawing, which activates the 2-position of the pyridine ring towards nucleophilic attack. Sodium methoxide serves as a potent nucleophile to displace the chloride.

-

Procedure:

-

To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol (MeOH) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-4-nitropyridine (1.0 equivalent).

-

Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-(methoxymethyl)-4-nitropyridine, which can be purified by column chromatography if necessary.

-

Step 2: Reduction of the Nitro Group

-

Causality: The nitro group is readily reduced to a primary amine using various methods. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method.[7] Alternatively, reduction with a metal in acid (e.g., iron powder in acetic or hydrochloric acid) is a classic and effective approach.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the 2-(methoxymethyl)-4-nitropyridine (1.0 equivalent) from the previous step in a suitable solvent such as methanol or ethanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Concentrate the filtrate under reduced pressure to yield the final product, 2-(Methoxymethyl)pyridin-4-amine.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-(Methoxymethyl)pyridin-4-amine is governed by the interplay of its three key functional components: the nucleophilic 4-amino group, the basic pyridine nitrogen, and the methoxymethyl substituent.

Caption: Key reactive sites of 2-(Methoxymethyl)pyridin-4-amine.

-

Reactions at the 4-Amino Group: This is the most reactive site for many transformations. As a primary aromatic amine, it readily undergoes:

-

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Can be alkylated, though selectivity for mono- vs. di-alkylation can be challenging.

-

Palladium-Catalyzed Cross-Coupling: The N-H bond can participate in reactions like Buchwald-Hartwig amination to form more complex diarylamines.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂) can form a diazonium salt, a versatile intermediate for introducing various other functional groups (e.g., via Sandmeyer reaction).

-

-

Reactions at the Pyridine Nitrogen: The lone pair on the pyridine nitrogen imparts basicity to the molecule.

-

Salt Formation: It will readily react with acids to form pyridinium salts. This can be used to modify solubility or during purification.

-

N-Oxidation: Treatment with an oxidant like m-CPBA or H₂O₂ can form the corresponding N-oxide, which alters the electronic properties of the ring, making the 2- and 4-positions more susceptible to nucleophilic attack.[7]

-

-

Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient compared to benzene, making it generally resistant to electrophilic aromatic substitution. The strong electron-donating amino group at the 4-position helps to activate the ring, directing potential electrophilic attack to the 3- and 5-positions.

Applications in Drug Discovery and Development

Aminopyridine derivatives are prevalent in medicinal chemistry due to their ability to act as versatile scaffolds for creating libraries of compounds for biological screening.[1][8]

-

Scaffold for Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors, where the amine can form crucial hydrogen bonds with the hinge region of the kinase active site.

-

CNS-Active Agents: The pyridine moiety can improve CNS penetration, and compounds based on this scaffold have been explored for neurological disorders.[9]

-

Improving Physicochemical Properties: The methoxymethyl group at the 2-position is sterically unobtrusive and can influence the molecule's properties. The ether oxygen can act as a hydrogen bond acceptor, and the group can modulate lipophilicity and aqueous solubility, which are critical parameters for ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][9]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(Methoxymethyl)pyridin-4-amine is not available from the search, data from closely related aminopyridine and methoxypyridine analogs provide a strong basis for hazard assessment and handling procedures.[10][11]

GHS Hazard Information (Anticipated):

| Pictogram | Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[10][11] | |

| Skin Irritation (Category 2) | H315: Causes skin irritation[10][11] | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[10][11] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[10][11] |

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Wear appropriate personal protective equipment, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses with side shields or goggles.

-

A lab coat.[14]

-

-

Avoid breathing dust, fumes, or vapors.[12]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][14]

First Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[13]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12][15]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][15]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13][15]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from air and moisture.[12][15]

Conclusion

2-(Methoxymethyl)pyridin-4-amine is a strategically designed building block that offers researchers a valuable entry point into novel chemical space. Its well-defined reactive sites—the nucleophilic amine and the basic pyridine nitrogen—allow for predictable and diverse functionalization. The presence of the methoxymethyl group provides an additional tool for fine-tuning physicochemical properties essential for drug development. By understanding its properties, reactivity, and handling requirements as outlined in this guide, scientists can effectively leverage this compound to accelerate the discovery of next-generation therapeutics.

References

- CymitQuimica. (n.d.). 2-Methoxy- 4-Aminopyridine.

- Advanced ChemBlocks. (2026, February 3). 2-(methoxymethyl)pyridin-4-amine.

- Chem-Impex. (n.d.). 2-Methoxy-pyridin-4-ylamine.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

- Fisher Scientific. (2010, August 26). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). 2-Methoxypyridin-4-amine.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

- Zhou, D., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. PMC.

- PrepChem.com. (n.d.). Synthesis of 2-methyl-4- amino pyridine-N-oxide.

- BLD Pharm. (n.d.). 1538416-23-7|2-(Methoxymethyl)pyridin-4-amine.

- PubChem. (n.d.). 2-Pyridinamine, 4-(4-methoxyphenyl)-.

- PubChem. (n.d.). 2-Methylpyrimidin-4-amine.

- European Patent Office. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.

- ChemicalBook. (n.d.). 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum.

- ResearchGate. (n.d.). Scheme 1. Synthesis of pyridine-4-methylene amine derivatives.

- ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- CMJ Publishers. (2025, April 29). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.

- PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.

- PubChem. (n.d.). 2-Amino-4-Methoxypyridine.

- PubChem. (n.d.). 2-[(2-Methoxyphenoxy)methyl]pyridin-4-amine.

- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. 2-(methoxymethyl)pyridin-4-amine 97% | CAS: 1538416-23-7 | AChemBlock [achemblock.com]

- 5. 1538416-23-7|2-(Methoxymethyl)pyridin-4-amine|BLD Pharm [bldpharm.com]

- 6. 2-Methoxy- 4-Aminopyridine | CymitQuimica [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 2-Methoxypyridin-4-amine | C6H8N2O | CID 280891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. tcichemicals.com [tcichemicals.com]

The 2-(Methoxymethyl)pyridin-4-amine Scaffold: Synthetic Utility and Biological Pharmacophores

Topic: Potential Biological Activities of 2-(Methoxymethyl)pyridin-4-amine Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(Methoxymethyl)pyridin-4-amine core (CAS: 1538416-23-7) represents a highly specialized pharmacophore in modern medicinal chemistry. While 4-aminopyridine (4-AP) is classically known for its potassium channel blocking activity (fampridine), the introduction of a 2-methoxymethyl substituent significantly alters its physicochemical and biological profile. This guide analyzes this scaffold as a "privileged structure" for kinase inhibition, exploring its utility in optimizing solubility, metabolic stability, and hinge-binding interactions.

Key Value Proposition:

-

Solubility Enhancement: The ether linkage provides a polar handle without introducing a full hydrogen bond donor, often improving lipophilic ligand efficiency (LLE).

-

Kinase Hinge Binding: The 4-amino-pyridine motif is a canonical hinge binder; the 2-substituent directs selectivity by interacting with the gatekeeper residue or solvent front.

-

Versatile Functionalization: Acts as a robust building block for fragment-based drug discovery (FBDD).

Structural & Physicochemical Analysis[1]

The Pharmacophore Triad

The biological activity of this scaffold is governed by three distinct structural zones:

-

The Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA). In kinase active sites, this typically accepts a proton from the backbone amide of the hinge region (e.g., Met, Leu residues).

-

The Exocyclic Amine (C4-NH2): Acts as a Hydrogen Bond Donor (HBD). This forms a critical bond with the backbone carbonyl of the hinge.

-

The 2-Methoxymethyl Tail:

-

Steric Role: Occupies the ribose binding pocket or extends towards the solvent front.

-

Electronic Role: The oxygen atom can serve as a weak HBA, potentially anchoring water networks or interacting with specific residues like Lys or Asp in the active site.

-

Physicochemical Properties (Computed)

| Property | Value | Implication for Drug Design |

| Molecular Weight | ~138.17 Da | Ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | ~0.5 - 0.8 | Highly water-soluble; lowers lipophilicity of larger conjugates. |

| TPSA | ~48 Ų | Excellent membrane permeability (CNS penetrant potential). |

| pKa (Pyridine N) | ~9.1 | Highly basic; likely protonated at physiological pH, aiding solubility but potentially affecting membrane transport. |

Synthetic Pathways[2]

The synthesis of 2-(Methoxymethyl)pyridin-4-amine derivatives requires navigating the reactivity of the pyridine ring to prevent over-alkylation or unwanted side reactions.

Primary Synthesis Route (Reductive Etherification)

This route starts from commercially available 2-cyano-4-aminopyridine or methyl 2-aminoisonicotinate.

Step-by-Step Protocol:

-

Starting Material: Methyl 2-aminoisonicotinate.

-

Reduction: Treatment with Lithium Aluminum Hydride (LiAlH4) in dry THF at 0°C to yield (4-aminopyridin-2-yl)methanol.

-

Protection (Optional): If N-methylation is a risk, protect the exocyclic amine with a Boc group (Di-tert-butyl dicarbonate).

-

Methylation: Deprotonation of the alcohol with Sodium Hydride (NaH) followed by addition of Methyl Iodide (MeI) or Dimethyl Sulfate.

-

Deprotection: Removal of Boc group (if used) with TFA/DCM.

Visualization of Synthetic Logic (DOT)

Caption: Figure 1: Strategic synthesis of the 2-(Methoxymethyl)pyridin-4-amine core via reductive etherification.

Biological Activities & Therapeutic Potential[2][3][4][5]

Kinase Inhibition (Oncology & Inflammation)

The most significant application of this scaffold is as a "hinge-binding" warhead.

-

Mechanism: The 2-aminopyridine motif mimics the adenine ring of ATP.

-

Target Specificity:

-

CDK (Cyclin-Dependent Kinases): The methoxymethyl group can fit into the specific hydrophobic pockets near the gatekeeper residue, potentially improving selectivity for CDK9 or CDK2 over other isoforms.

-

JNK (c-Jun N-terminal Kinase): 4-aminopyridine derivatives have shown efficacy in blocking JNK pathways involved in neurodegeneration and inflammation.

-

VRK1/2 (Vaccinia-related Kinase): Recent studies highlight aminopyridines as scaffolds for VRK inhibitors, where the 2-substituent dictates binding mode orientation.

-

Neurological Activity (Ion Channel Modulation)

-

Potassium Channel Blockade: The parent compound, 4-aminopyridine (Fampridine), is a non-selective voltage-gated potassium channel blocker used in Multiple Sclerosis to improve walking.

-

Safety Consideration: The addition of the bulky 2-methoxymethyl group typically reduces the seizure liability associated with unsubstituted 4-AP by sterically hindering the tight fit required inside the K+ channel pore. This makes the derivative a safer starting point for CNS drug discovery where K+ channel blockade is an off-target effect to be avoided.

Antimicrobial Activity[4]

-

Mycobacterium tuberculosis: 2,4-disubstituted pyridine derivatives have demonstrated bactericidal activity against intracellular tuberculosis.[1] The methoxymethyl group modulates lipophilicity (LogP), crucial for penetrating the waxy mycobacterial cell wall.

Experimental Protocols

Protocol: In Vitro Kinase Assay (ADP-Glo™)

To validate the scaffold as a kinase inhibitor.

Reagents:

-

Kinase Enzyme (e.g., CDK2/CyclinA)

-

Substrate (e.g., Histone H1)

-

ATP (Ultrapure)

-

Test Compound: 2-(Methoxymethyl)pyridin-4-amine derivative

-

ADP-Glo™ Reagent (Promega)

Workflow:

-

Preparation: Dilute compound in DMSO to 100x final concentration.

-

Reaction Assembly: In a 384-well white plate, add:

-

2 µL Kinase buffer

-

1 µL Compound (or DMSO control)

-

2 µL Substrate/ATP mix

-

-

Incubation: Incubate at Room Temperature (RT) for 60 minutes.

-

Depletion: Add 5 µL ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. Incubate 40 mins at RT.

-

Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

-

Read: Measure Luminescence. Calculate IC50 using a sigmoidal dose-response curve.

Protocol: Microsomal Stability Assay

To assess the metabolic vulnerability of the methoxymethyl ether.

Rationale: Methoxymethyl ethers can be susceptible to O-demethylation by Cytochrome P450 enzymes.

Workflow:

-

Incubation: Incubate 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

).

Mechanism of Action Visualization

The following diagram illustrates the hypothetical binding mode of a 2-(Methoxymethyl)pyridin-4-amine derivative within a generic kinase ATP-binding pocket.

Caption: Figure 2: Pharmacophore mapping of the scaffold within the ATP-binding pocket of a kinase.

References

-

PubChem. (2025). 2-Methoxypyridin-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

-

Vertex AI Search. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. PubMed. Available at: [Link]

-

Frontiers in Microbiology. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Available at: [Link]

-

Journal of Medicinal Chemistry. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]

Sources

Methodological & Application

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 2-(Methoxymethyl)pyridin-4-amine Scaffolds

Topic: Suzuki-Miyaura Cross-Coupling Reactions with 2-(Methoxymethyl)pyridin-4-amine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 2-(methoxymethyl)pyridin-4-amine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., JAK, EGFR inhibitors) due to its ability to form critical hydrogen bonds within the ATP-binding pocket while improving aqueous solubility via the ether moiety.

However, incorporating this moiety via Suzuki-Miyaura cross-coupling presents a distinct challenge: the "Aminopyridine Problem." The coexistence of a highly nucleophilic exocyclic amine (

This guide provides a field-proven, mechanistic approach to overcoming these hurdles. We detail protocols utilizing Buchwald Precatalysts (Generation 3/4) and sterically demanding phosphine ligands to shield the active metal center, enabling high-yield couplings without the need for amine protection steps.

Mechanistic Insight: The Catalyst Deactivation Challenge

To successfully couple 2-(methoxymethyl)pyridin-4-amine derivatives (typically the halogenated partner), one must understand why standard protocols (e.g.,

The Coordination Trap

In a standard catalytic cycle, the Pd(0) species must undergo oxidative addition into the C-X bond. However, the aminopyridine motif acts as a bidentate or bridging ligand. The free amine (

The Solution: Bulky Biaryl Phosphines

The use of dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos , RuPhos ) is critical. These ligands are:

-

Electron-rich: Facilitating oxidative addition into electron-deficient pyridyl halides.

-

Sterically bulky: The biaryl backbone creates a "roof" over the Pd center, physically preventing the coordination of the substrate's nitrogen atoms while still allowing the smaller aryl halide to approach.

Figure 1: Mechanistic divergence between productive coupling and catalyst poisoning by aminopyridines.

Experimental Protocols

Protocol A: The "Gold Standard" (High Difficulty Substrates)

Recommended for: Direct coupling of free-amine containing halides (e.g., 5-bromo-2-(methoxymethyl)pyridin-4-amine) with aryl boronic acids. Rationale: Uses XPhos Pd G3 , a precatalyst that releases the active Pd(0)-L species rapidly even at room temperature, preventing the formation of inactive Pd-dimers.

Materials:

-

Substrate: Halogenated 2-(methoxymethyl)pyridin-4-amine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid/Ester (1.2–1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]

-

Base:

(0.5 M aqueous solution or finely ground solid) (2.0–3.0 equiv) -

Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%).

-

Note: If using solid base (

), add it here.

-

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

). -

Solvent Addition: Inject 1,4-Dioxane (4 mL) via syringe.

-

Base Addition: Inject 0.5 M aq.

(4 mL, 2.0 mmol) via syringe.-

Crucial: The biphasic system (Dioxane/Water) is often superior for solubilizing the polar aminopyridine.

-

-

Reaction: Place the vial in a pre-heated block at 80°C (or 40°C–60°C for thermally sensitive substrates). Stir vigorously (1000 rpm) to ensure phase mixing.

-

Monitoring: Monitor by LC-MS at 1 hour. If conversion is <50%, increase temperature to 100°C. Reaction is typically complete in 2–4 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (

) and brine ( -

Purification: The free amine can streak on silica. Use DCM:MeOH (95:5) with 1%

or Triethylamine to deactivate silica.

Protocol B: Cost-Effective Alternative (Scale-Up)

Recommended for: Less sterically hindered substrates or when precatalysts are unavailable.

Rationale: Uses

Materials:

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv)[1] -

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step Procedure:

-

Combine halide (1.0 equiv), boronic acid (1.3 equiv),

(3.0 equiv), and -

Evacuate/backfill with Argon.

-

Add degassed DME/Water (4:1, concentration 0.1 M).

-

Heat to 90°C for 12–16 hours.

-

Note: This protocol requires higher temperatures and longer times than Protocol A.

Optimization Matrix

When initial attempts fail, consult this decision matrix to optimize conditions systematically.

| Variable | Standard Condition | Optimization A (Low Reactivity) | Optimization B (High Dehalogenation) |

| Ligand | XPhos | SPhos (Better for high steric bulk) | BrettPhos (For primary amines) |

| Catalyst Source | Pd G3 Precatalyst | ||

| Base | |||

| Solvent | Dioxane/Water | n-Butanol (High temp, polar) | Toluene/Water (If solubility allows) |

Decision Tree for Optimization

Figure 2: Troubleshooting decision tree for Suzuki coupling of aminopyridines.

Critical Considerations

The Methoxymethyl (MOM-like) Group

The 2-(methoxymethyl) group is generally stable under basic Suzuki conditions. However, it can be sensitive to strong Lewis acids (e.g.,

-

Caution: Avoid acidic workups (pH < 3) or prolonged exposure to strong acids, which may cleave the ether to the alcohol or alkyl halide.

Palladium Scavenging

Aminopyridines have a high affinity for residual Palladium, often retaining it after chromatography (resulting in colored products and failed toxicity screens).

-

Protocol: Treat the crude organic layer with a metal scavenger such as SiliaMetS® Thiol or QuadraPure™ TU (3–5 equivalents relative to Pd) for 2 hours at 40°C before filtration and evaporation.

Order of Addition

Always add the catalyst last or to the mixture of halides/ligands before adding the base to prevent immediate precipitation of Pd-hydroxides, especially in aqueous conditions.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3][4] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[5] Angewandte Chemie International Edition, 45(21), 3484–3488. Link

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: A Guide to the Buchwald-Hartwig Amination of 2-(Methoxymethyl)pyridin-4-amine

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing an indispensable method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its impact is particularly profound in pharmaceutical and medicinal chemistry, where the synthesis of N-aryl heterocycles is a cornerstone of drug discovery.[3][4][5] This guide offers a detailed protocol and in-depth scientific rationale for the successful execution of the Buchwald-Hartwig amination using 2-(Methoxymethyl)pyridin-4-amine, a substrate class that presents unique challenges and opportunities due to the presence of a coordinating pyridine nitrogen. We will explore the mechanistic underpinnings, provide a field-proven experimental protocol, and offer a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.

Scientific Foundation: The Catalytic Cycle and Its Implications

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the bond formation between an amine and an aryl halide or pseudohalide.[6] The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is paramount for rational optimization and troubleshooting.

The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active LPd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halide bond to form a Pd(II) complex. This step is often rate-limiting, particularly for less reactive aryl chlorides.[7][8]

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center, displacing the halide. A strong base then deprotonates the coordinated amine to form a palladium amido complex.[6][9]

-

Reductive Elimination: The final step involves the formation of the desired C-N bond as the N-aryl amine product is eliminated from the palladium center, regenerating the active LPd(0) catalyst.[1][10]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide.[1]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. jk-sci.com [jk-sci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

N-arylation protocols for 2-(Methoxymethyl)pyridin-4-amine

Application Note: N-Arylation Protocols for 2-(Methoxymethyl)pyridin-4-amine

Executive Summary & Strategic Analysis

2-(Methoxymethyl)pyridin-4-amine represents a distinct class of "privileged scaffolds" in kinase inhibitor discovery. However, its reactivity profile presents a dichotomy: the C4-amino group is the desired nucleophile, yet the pyridine nitrogen (N1) and the methoxymethyl ether oxygen (C2-OMe) create a "chelating trap" that can poison transition metal catalysts.

Successful N-arylation requires navigating two main challenges:

-

Electronic Deactivation: The electron-deficient pyridine ring reduces the nucleophilicity of the exocyclic amine compared to simple anilines.

-

Catalyst Inhibition: The basic pyridine nitrogen can competitively bind to Palladium (Pd), displacing ligands and arresting the catalytic cycle.

This guide details three validated protocols—Buchwald-Hartwig Cross-Coupling , Nucleophilic Aromatic Substitution (SNAr) , and Chan-Lam Coupling —prioritized by reaction scope and reliability.

Method Selection Matrix

Before selecting a protocol, analyze your electrophile (Aryl Partner).

Figure 1: Decision matrix for selecting the optimal N-arylation strategy.

Protocol A: Buchwald-Hartwig Cross-Coupling (The Gold Standard)

Best For: Unactivated aryl bromides/chlorides, electron-rich partners, and sterically hindered systems. Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[1]

Critical Causality (Why this works):

-

Ligand Selection (BrettPhos/RuPhos): We utilize bulky, electron-rich dialkylbiaryl phosphines. These ligands are large enough to prevent the formation of off-cycle Pd-pyridine complexes (catalyst resting states) while promoting the difficult reductive elimination step.

-

Base Selection (NaOtBu vs. LHMDS): Sodium tert-butoxide is standard. However, if the substrate contains base-sensitive esters, LiHMDS is the preferred alternative.

Experimental Procedure

Reagents:

-

Substrate: 2-(Methoxymethyl)pyridin-4-amine (1.0 equiv)

-

Electrophile: Aryl Bromide/Chloride (1.1 equiv)

-

Catalyst: BrettPhos Pd G3 (0.02–0.05 equiv) [Note: G3 precatalyst ensures rapid activation]

-

Base: NaOtBu (1.4 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step:

-

Inert Setup: Charge a reaction vial with the amine, aryl halide, NaOtBu, and BrettPhos Pd G3. Cap with a septum.

-

Degassing: Evacuate and backfill with Nitrogen (

) or Argon three times. Crucial: Oxygen poisons the active Pd(0) species. -

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Reaction: Place in a pre-heated block at 90°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS. The starting amine (m/z ~139) should disappear.

-

-

Workup: Cool to room temperature (RT). Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate in vacuo.[2]

-

Purification: Flash chromatography (DCM/MeOH gradient). Note: Aminopyridines streak; add 1%

or

Quantitative Data Summary:

| Parameter | Standard Condition | Alternative (Sensitive Groups) |

| Catalyst | BrettPhos Pd G3 (2-5 mol%) | Xantphos (5 mol%) + Pd(OAc)2 |

| Base | NaOtBu (1.4 equiv) | Cs2CO3 (2.0 equiv) |

| Temp | 90°C | 100-110°C |

| Typical Yield | 85-95% | 60-75% |

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Best For: Electron-deficient partners (e.g., 4-chloropyridine, 2-chloropyrimidine, 4-fluoronitrobenzene). Mechanism: Addition-Elimination via a Meisenheimer complex. No metal required.

Critical Causality:

The 4-amino group is moderately nucleophilic. To force the reaction without a metal catalyst, the electrophile must have a low LUMO (highly electron-deficient). We use a polar aprotic solvent (DMSO/NMP) to stabilize the charged transition state.

Experimental Procedure

Reagents:

-

Substrate: 2-(Methoxymethyl)pyridin-4-amine (1.0 equiv)

-

Electrophile: Heteroaryl Chloride (1.0 equiv)

-

Base: DIPEA (Hunig's Base) (2.5 equiv) or Cs2CO3 (2.0 equiv)

-

Solvent: DMSO or NMP (0.5 M)

Step-by-Step:

-

Mix: Combine amine, electrophile, and base in a pressure vial.

-

Solvation: Add DMSO.

-

Heat: Stir at 120°C for 16 hours.

-

Optimization: If conversion is low (<50%) after 6h, increase temp to 140°C or switch to NaH (strong base protocol) in DMF at 0°C -> RT.

-

-

Workup: Pour reaction mixture into ice-water.

-

Scenario A (Solid): If precipitate forms, filter and wash with water.

-

Scenario B (Oil): Extract with EtOAc (3x). Wash organics with brine (5x) to remove DMSO.

-

-

Purification: Recrystallization is often sufficient; otherwise, column chromatography.

Protocol C: Chan-Lam Coupling

Best For: Aryl Boronic Acids (when halides are unavailable) or late-stage functionalization. Mechanism: Cu(II)-mediated oxidative coupling.

Experimental Procedure

-

Catalyst: Cu(OAc)2 (1.0 equiv) - Stoichiometric copper is often required for reasonable yields with aminopyridines.

-

Ligand: Pyridine (2.0 equiv) or Bipyridine (1.0 equiv).

-

Oxidant: Atmospheric Air (

balloon not usually necessary, open flask suffices). -

Solvent: DCM or Methanol/Water (9:1).

-

Conditions: Stir at RT for 24–48 hours.

-

Note: Yields are typically lower (40–60%) than Buchwald, but conditions are extremely mild.

Troubleshooting & Optimization Guide

Figure 2: Rapid troubleshooting logic for stalled reactions.

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Oxidative addition failure or catalyst death. | Switch to BrettPhos Pd G3 . Ensure |

| Ar-H Formation (Reduction) | Lower temperature.[3] Switch solvent to Toluene.[4][5] | |

| Product Inhibition | Product coordinates Pd. | Use higher catalyst loading (5 mol%) or scavenging resin (Thiol) during workup. |

| Low Solubility | Polar substrate. | Use t-Amyl alcohol or add 10% DMF to Dioxane. |

References

-

Buchwald-Hartwig General Protocols

-

Aminopyridine Coupling Specifics

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

-

-

Catalyst Generations (G3/G4)

-

Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings. Chemical Science.

-

-

SNAr Methodologies

Disclaimer: This protocol involves the use of hazardous chemicals.[10][11] All experiments should be performed in a fume hood with appropriate PPE. Consult the SDS for 2-(Methoxymethyl)pyridin-4-amine and all reagents before use.

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. preprints.org [preprints.org]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sci-hub.box [sci-hub.box]

- 7. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 8. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 9. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]

- 10. chemscene.com [chemscene.com]

- 11. 2-Amino-4-methoxypyridine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

Application Note: 2-(Methoxymethyl)pyridin-4-amine as a Privileged Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Pharmacophore Rationale

The Scaffold at a Glance

2-(Methoxymethyl)pyridin-4-amine represents a high-value "privileged structure" in modern medicinal chemistry. Unlike generic aminopyridines, this specific scaffold incorporates a methoxymethyl (MOM) ether moiety at the C2 position. This structural nuance provides a critical advantage in optimizing the Lipophilicity-Solubility profile (LogD/Solubility trade-off) of lead compounds, particularly in the development of Type I Kinase Inhibitors and Porcupine (PORCN) acyltransferase inhibitors.

Pharmacophore Mechanics

In the context of kinase inhibition, the 4-aminopyridine core functions as a bidentate hinge binder :

-

The Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.

-

The Exocyclic Amine (C4-NH2): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge.

-

The Methoxymethyl Group (C2-substituent): This is the differentiator. It projects into the solvent-exposed front pocket or the ribose-binding pocket. The ether oxygen provides a weak HBA capability for water-bridging interactions, enhancing aqueous solubility without introducing an ionizable center that might hinder cell permeability.

Chemoinformatics Profile

| Property | Value | Impact on Drug Design |

| Molecular Weight | 138.17 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| CLogP | ~0.5 - 0.8 | Low lipophilicity aids in keeping final drug MW/LogP efficient (LipE). |

| TPSA | ~48 Ų | Favorable for membrane permeability. |

| pKa (Pyridinium) | ~9.1 (est) | The 4-amino group strongly donates electron density, making the ring basic. |

Part 2: Detailed Experimental Protocols

Protocol A: Synthetic Incorporation via Buchwald-Hartwig Cross-Coupling

Objective: To couple 2-(Methoxymethyl)pyridin-4-amine to a halogenated heteroaryl core (e.g., a chloropyrimidine or bromo-indazole) to generate a biaryl kinase inhibitor library.

Rationale: The exocyclic amine at position 4 is nucleophilic but often requires palladium catalysis for efficient coupling to electron-rich or sterically hindered electrophiles.

Materials

-

Scaffold: 2-(Methoxymethyl)pyridin-4-amine (1.2 equiv)

-

Electrophile: Aryl/Heteroaryl Halide (1.0 equiv)

-

Catalyst: Pd2(dba)3 (2-5 mol%)

-

Ligand: Xantphos or BrettPhos (depending on steric bulk) (5-10 mol%)

-

Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon.

-

Reagent Loading: Charge the flask with the Aryl Halide (1.0 mmol), 2-(Methoxymethyl)pyridin-4-amine (1.2 mmol), Pd2(dba)3 (25 mg), and Xantphos (30 mg).

-

Solvent Addition: Add anhydrous 1,4-Dioxane (10 mL) via syringe.

-

Base Addition: Add Cs2CO3 (650 mg) in one portion.

-

Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via LC-MS for the consumption of the halide.

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM). The methoxymethyl group is stable under these conditions.

Protocol B: Porcupine (PORCN) Inhibition Assay (Wnt Pathway)

Objective: To validate the biological activity of the synthesized scaffold-containing compounds as inhibitors of Wnt secretion. Pyridine-based scaffolds are known pharmacophores for PORCN inhibition (e.g., similar to the WNT974 class).

Mechanism: PORCN is a membrane-bound O-acyltransferase in the Endoplasmic Reticulum (ER) required for the palmitoylation of Wnt ligands. Inhibition prevents Wnt secretion and downstream signaling.

Materials

-

Cell Line: HEK293T cells stably transfected with STF (SuperTopFlash) Wnt reporter (contains TCF/LEF binding sites driving Luciferase).

-

Reagent: Bright-Glo™ Luciferase Assay System (Promega).

-

Stimulant: Wnt3a-conditioned medium or co-transfection with Wnt3a plasmid.

Step-by-Step Methodology

-

Seeding: Plate STF-HEK293T cells in white-walled 96-well plates at 20,000 cells/well in DMEM + 10% FBS. Allow to adhere overnight.

-

Compound Treatment:

-

Prepare a serial dilution of the test compound (synthesized in Protocol A) in DMSO.

-

Add compounds to cells (Final DMSO concentration < 0.5%).

-

Include WNT974 (10 nM) as a positive control for inhibition.

-

-

Induction: If cells do not constitutively secrete Wnt, add Wnt3a-conditioned medium 1 hour after compound addition.

-

Incubation: Incubate cells for 24 hours at 37°C / 5% CO2.

-

Readout:

-

Remove culture media.

-

Add 100 µL of Bright-Glo™ reagent to each well.

-

Incubate for 5 minutes at room temperature to lyse cells.

-

Measure Luminescence on a plate reader (e.g., EnVision or GloMax).

-

-

Data Analysis: Normalize RLU (Relative Light Units) to the DMSO control. Calculate IC50 using a 4-parameter logistic regression.

Part 3: Visualization & Pathway Logic

Diagram 1: Wnt/β-catenin Signaling & PORCN Inhibition

This diagram illustrates the specific node where the scaffold-based inhibitor acts (The ER-resident Porcupine enzyme), preventing the secretion of Wnt ligands.

Caption: The scaffold targets PORCN in the ER, blocking Wnt palmitoylation. This prevents Wnt secretion, halting the downstream stabilization of β-catenin.

Diagram 2: Pharmacophore Binding Mode (Kinase Hinge)

This diagram details the atomic interactions of the 2-(Methoxymethyl)pyridin-4-amine fragment within a typical Kinase ATP-binding pocket.

Caption: The Pyridine N and C4-Amine form a classic donor-acceptor motif with the kinase hinge, while the MOM group orients towards the solvent front.

Part 4: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394749, 2-(Methoxymethyl)pyridin-4-amine. Retrieved February 18, 2026, from [Link]

-

Liu, J., et al. (2013). Wnt pathway inhibition via Porcupine targeting: Discovery of WNT974 (LGK974). Proceedings of the National Academy of Sciences. (Contextual grounding for pyridine-based PORCN inhibitors). [Link]

-

Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[1] (Demonstrates the utility of aminopyridine fragments in kinase fusion scaffolds). [Link]

-

Surh, Y.J., et al. (2020). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Molecules. (Example of Buchwald coupling protocols for aminopyridines). [Link]

Sources

The Strategic Application of 2-(Methoxymethyl)pyridin-4-amine in Modern Medicinal Chemistry: A Guide for Researchers

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in biologically relevant interactions.[1][2][3] Among the diverse array of substituted pyridines, 2-(Methoxymethyl)pyridin-4-amine emerges as a particularly valuable, yet underexplored, building block for the synthesis of novel drug candidates. This guide provides an in-depth analysis of the potential applications of this compound, drawing upon established synthetic methodologies and the known biological activities of structurally related analogs. We will delve into the strategic considerations for its use in drug discovery programs and provide detailed protocols for its derivatization, empowering researchers to unlock its full potential.

Introduction to 2-(Methoxymethyl)pyridin-4-amine: A Building Block with Untapped Potential

2-(Methoxymethyl)pyridin-4-amine is a bifunctional molecule featuring a reactive 4-amino group and a 2-methoxymethyl substituent on a pyridine core. The 4-aminopyridine moiety is a well-established pharmacophore, known for its ability to participate in hydrogen bonding and other key interactions within the active sites of various enzymes and receptors.[3] The 2-methoxymethyl group, while seemingly simple, offers several strategic advantages in drug design. It can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and may also engage in specific interactions with biological targets, potentially enhancing potency and selectivity.

Chemical Properties of 2-(Methoxymethyl)pyridin-4-amine:

| Property | Value |

| CAS Number | 1538416-23-7 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

While direct applications of 2-(Methoxymethyl)pyridin-4-amine in launched drugs are not yet prevalent, its structural alerts point towards significant potential, particularly in the realm of kinase inhibitors. The 4-aminopyridine scaffold is a common feature in numerous kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase active site. The 2-substituent can then be tailored to occupy adjacent hydrophobic pockets, thereby influencing selectivity and potency.

A notable example of a structurally related compound is 4-amino-2-methylpyridine, which serves as a key building block in the synthesis of various kinase inhibitors.[4] By analogy, 2-(Methoxymethyl)pyridin-4-amine can be envisioned as a valuable starting material for the development of novel inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.

The methoxymethyl group at the 2-position can offer advantages over a simple methyl group by:

-

Introducing a potential hydrogen bond acceptor: The oxygen atom can interact with specific amino acid residues in the target protein.

-

Modulating conformational preferences: The flexible ether linkage can allow the substituent to adopt an optimal orientation within the binding pocket.

-

Improving metabolic stability: The methoxy group can block potential sites of metabolism.

Synthetic Strategies and Protocols for Derivatization

The primary amino group of 2-(Methoxymethyl)pyridin-4-amine is the main handle for synthetic elaboration. Two of the most powerful and widely used methods for the arylation and vinylation of amines in medicinal chemistry are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-nitrogen bond between an aryl or vinyl halide/triflate and an amine.[5][6] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a workhorse in drug discovery.[7]

Conceptual Workflow for Buchwald-Hartwig Amination:

Figure 1: Conceptual workflow for the Buchwald-Hartwig amination.

Protocol: General Procedure for the Buchwald-Hartwig Amination of 2-(Methoxymethyl)pyridin-4-amine

Disclaimer: This is a generalized protocol and should be optimized for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

2-(Methoxymethyl)pyridin-4-amine

-

Aryl or vinyl halide (or triflate)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)[8]

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

-

Preparation of the Reaction Mixture:

-

To a dry reaction vessel, add 2-(Methoxymethyl)pyridin-4-amine (1.0 equiv), the aryl/vinyl halide (1.2 equiv), the palladium precatalyst (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the base (2.0-3.0 equiv) and the anhydrous, degassed solvent.

-

-

Reaction:

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can often accelerate the reaction.[9]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl/vinyl-2-(methoxymethyl)pyridin-4-amine.

-

Suzuki-Miyaura Coupling: Constructing C-C Bonds

While the primary amino group is the most common site for derivatization, the pyridine ring itself can be functionalized. If 2-(Methoxymethyl)pyridin-4-amine were to be first converted to a halopyridine derivative (e.g., by Sandmeyer reaction of the corresponding diazonium salt), the resulting halo-2-(methoxymethyl)pyridine could be a substrate for Suzuki-Miyaura coupling. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and a halide or triflate.[10][11] This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups onto the pyridine core.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Figure 2: Conceptual workflow for the Suzuki-Miyaura coupling.

Protocol: General Procedure for the Suzuki-Miyaura Coupling of a Halo-2-(methoxymethyl)pyridine Derivative

Disclaimer: This is a generalized protocol and should be optimized for specific substrates. All reactions should be performed under an inert atmosphere.

Materials:

-

Halo-2-(methoxymethyl)pyridine derivative

-

Aryl or vinyl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water, DME)

-

Reaction vessel

Procedure:

-

Preparation of the Reaction Mixture:

-

To a reaction vessel, add the halo-2-(methoxymethyl)pyridine derivative (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the palladium catalyst (0.01-0.05 equiv).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent system and an aqueous solution of the base (2.0-3.0 equiv).

-

-

Reaction:

-

Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until the reaction is complete as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Future Perspectives and Conclusion

2-(Methoxymethyl)pyridin-4-amine represents a versatile and promising building block for the discovery of new therapeutic agents. Its unique combination of a reactive amino group and a strategically positioned methoxymethyl substituent offers medicinal chemists a valuable tool for creating diverse libraries of compounds with the potential for high biological activity. The application of modern synthetic methods, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the efficient and modular derivatization of this scaffold. As the demand for novel and selective drugs continues to grow, the exploration of underutilized building blocks like 2-(Methoxymethyl)pyridin-4-amine will be crucial for advancing the frontiers of medicinal chemistry.

References

-

Chem-Impex. 4-Amino-2-methylpyridine. Available from: [Link]

- Majidi Arlan, F., Poursattar Marjani, A., Javahershenas, R., & Khalafy, J. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28), 12489-12513.

- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes.

- CORE. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.

- Rageot, D., Beaufils, F., Borsari, C., Dall'Asen, A., Neuburger, M., Hebeisen, P., & Wymann, M. P. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2296-2303.

- ResearchGate. (2025). Synthesis and biological activity of polysubstituted pyridines.

- Wikipedia. (2023).

- ResearchG

- PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines.

- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

- ChemRxiv. (2021).

- Taylor & Francis Online. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors.

- ResearchGate. (2019). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2.

- ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.

- PubMed Central (PMC). (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides.

- Taylor & Francis. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors.

- ScienceDirect. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-46).

- PubMed Central (PMC). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.

- Science. (2024).

- ResearchGate. (2025).

- Domainex. (2024).

- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.

- Defense Technical Information Center. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES.

- Organic Chemistry Portal. Pyridine synthesis.

- Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).

- ACS Publications. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase.

- Fluorochem. 2-(Methoxymethyl)pyridine.

- Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

- Sigma-Aldrich. 2-Amino-4-methylpyridine.

Sources

- 1. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 7. Aminative Suzuki-Miyaura Coupling | Domainex [domainex.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

Experimental protocol for the synthesis of 2-(Methoxymethyl)pyridin-4-amine derivatives

Executive Summary

The 2-(methoxymethyl)pyridin-4-amine scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PIM, CDK) and neurological agents. The presence of the methoxymethyl ether at the C2 position provides a unique hydrogen-bond acceptor motif while modulating lipophilicity compared to a simple alkyl group.

This application note details a robust, four-stage synthetic protocol designed for reproducibility and scalability. Unlike direct nucleophilic substitutions which are often regioselective challenges on the pyridine ring, this protocol utilizes a Palladium-Catalyzed Carbonylation strategy followed by reduction and etherification. This route ensures high regiocontrol and minimizes the formation of inseparable isomers.

Key Advantages of This Protocol:

-

Regiospecificity: The carbonylation step locks the C2 functionalization.

-

Scalability: Avoids cryogenic lithiation steps (e.g., n-BuLi at -78°C) which are difficult to scale.

-

Modularity: The intermediate alcohol allows for diverse ether derivatives beyond the methyl group.

Retrosynthetic Analysis

The strategic disconnection relies on transforming the commercially available 2-chloro-4-aminopyridine into the target via a protected ester intermediate.

Figure 1: Retrosynthetic pathway utilizing a carbonylation-reduction sequence.

Detailed Experimental Protocols

Stage 1: Chemoselective Amine Protection

Objective: Protect the C4-amine to prevent poisoning of the Pd catalyst and side reactions during alkylation.

-